molecular formula C10H20N2O2S B3434558 Boc-l-valine thioamide CAS No. 96929-02-1

Boc-l-valine thioamide

Cat. No.: B3434558
CAS No.: 96929-02-1
M. Wt: 232.35 g/mol
InChI Key: WOEWANXEYUKZFC-ZETCQYMHSA-N
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Description

Boc-l-valine thioamide is a derivative of the amino acid valine, where the amide group is replaced by a thioamide group. The compound is often used in peptide synthesis and serves as a building block in various chemical reactions. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which helps to prevent unwanted reactions at the amine site during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-l-valine thioamide typically involves the conversion of Boc-l-valine to its thioamide derivative. One common method uses Lawesson’s reagent, a powerful thionating agent that converts carbonyl groups into thiocarbonyls. The general synthetic route involves the following steps:

    Protection of the Amino Group: Boc-l-valine is prepared by reacting l-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Formation of the Thioamide: The protected Boc-l-valine is then treated with Lawesson’s reagent to convert the amide group into a thioamide group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Boc-l-valine thioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioamide group can be reduced to form amines.

    Substitution: The thioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioamides.

Scientific Research Applications

Boc-l-valine thioamide has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and in the development of new synthetic methodologies.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of bioactive peptides.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-l-valine thioamide involves its interaction with various molecular targets. The thioamide group can form strong hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. In biological systems, this compound can interact with DNA and proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Boc-l-alanine thioamide
  • Boc-l-leucine thioamide
  • Boc-l-isoleucine thioamide

Uniqueness

Boc-l-valine thioamide is unique due to its specific side chain structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides and other complex molecules, where precise control over the chemical environment is required .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-methyl-1-sulfanylidenebutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-6(2)7(8(11)15)12-9(13)14-10(3,4)5/h6-7H,1-5H3,(H2,11,15)(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEWANXEYUKZFC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=S)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=S)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150597
Record name 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96929-02-1
Record name 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96929-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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